

UBP684: Application Notes and Protocols for Patch-Clamp Experiments

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Compound of Interest

Compound Name: *UBP684*

Cat. No.: *B611536*

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Introduction

UBP684 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. It enhances agonist-induced currents across all GluN2 subtypes (GluN2A-D).^{[1][2]} This makes **UBP684** a valuable pharmacological tool for studying the physiological and pathological roles of NMDA receptors. Patch-clamp electrophysiology is an indispensable technique for characterizing the effects of compounds like **UBP684** on ion channel function with high temporal and spatial resolution. These application notes provide detailed protocols for utilizing **UBP684** in patch-clamp experiments to investigate its modulatory effects on NMDA receptor currents.

Mechanism of Action

UBP684 acts as a positive allosteric modulator of NMDA receptors.^{[1][2]} Its primary mechanism involves stabilizing the ligand-binding domain (LBD) of the GluN2 subunit in a closed conformation.^[1] This stabilization prolongs the channel open time and reduces the deactivation kinetics of the receptor.^[1] Consequently, **UBP684** potentiates NMDA receptor-mediated currents by increasing the channel open probability.^[2] Computational docking studies suggest that **UBP684** binds at the interface between the GluN1 and GluN2 ligand-binding domains.^[1]

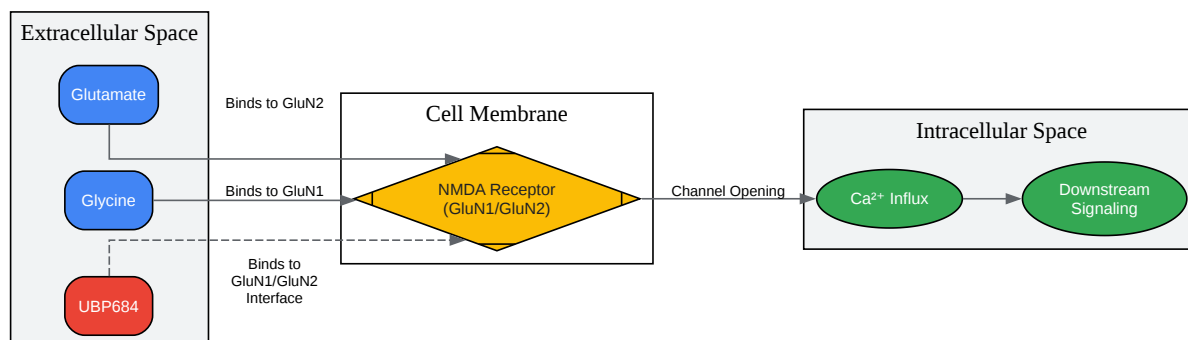
Quantitative Data

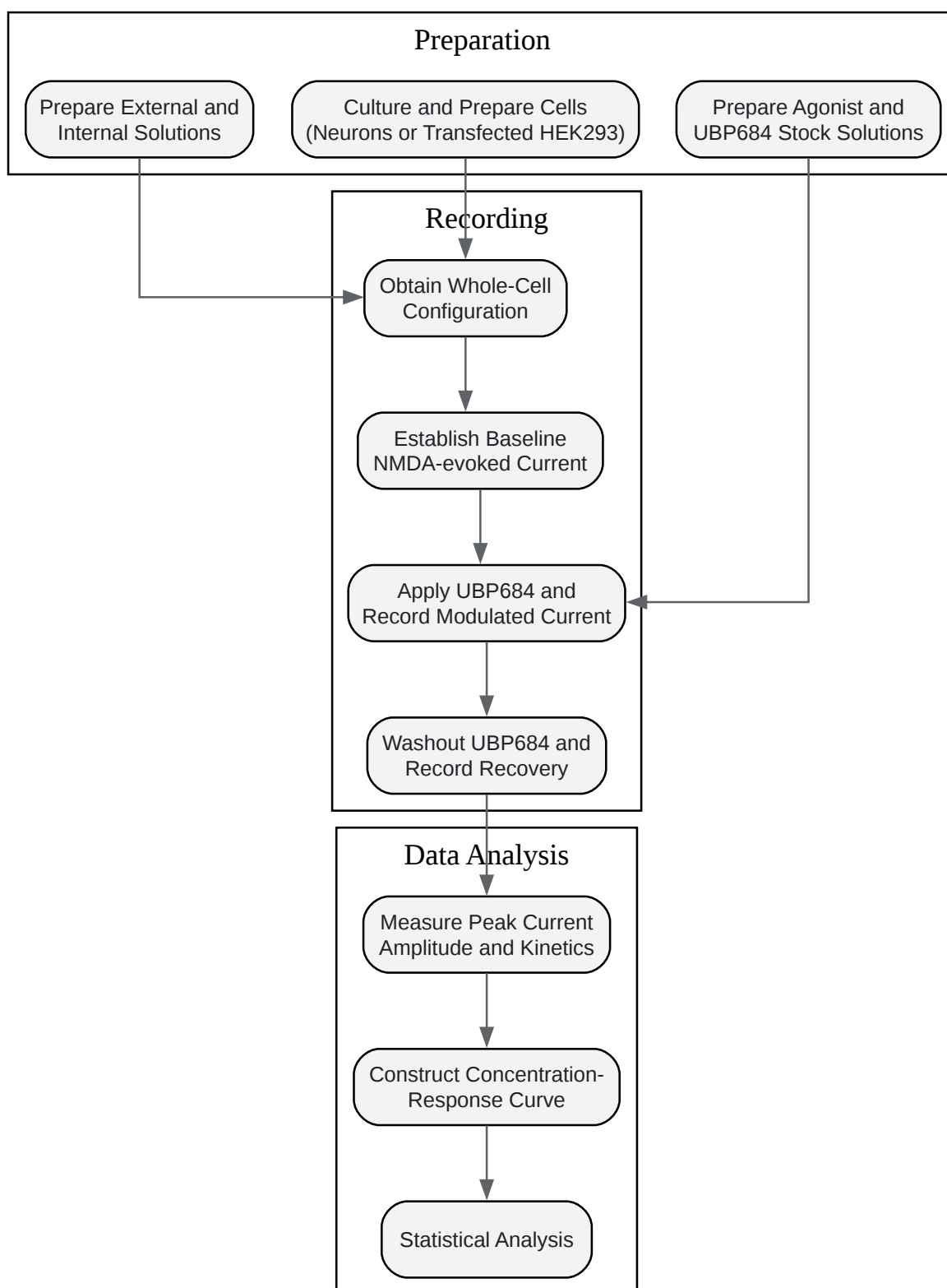
The following table summarizes the quantitative effects of **UBP684** on NMDA receptor function as determined by electrophysiological studies.

Parameter	Value	Receptor Subtype(s)	Experimental Condition	Source
EC50	30 μ M	GluN2A-D	Responses evoked by low concentrations of L-glutamate and glycine	[2]
Maximal Potentiation	69 - 117%	GluN2A-D	Responses evoked by low concentrations of L-glutamate and glycine	[1][2]
Effect on Deactivation	Slows deactivation time constants	GluN2D	50-100 μ M UB684	[1]
Effect on Peak Current	Increased by 69-117%	GluN1/GluN2A-D	50-100 μ M UB684	[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **UBP684**.





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References

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- 2. Positive Allosteric Modulation as a Potential Therapeutic Strategy in Anti-NMDA Receptor Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
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